molecular formula C13H22ClNO4 B13341075 3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride

3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride

Cat. No.: B13341075
M. Wt: 291.77 g/mol
InChI Key: QGTMWMXAYKPRDG-UHFFFAOYSA-N
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Description

3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is primarily used for research purposes and has a molecular formula of C13H21NO4. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The core structure can be incorporated into various biologically active compounds, enhancing their physicochemical properties .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves standard organic synthesis techniques. These include the use of protective groups, reduction reactions, and purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Incorporated into biologically active compounds to study their effects.

    Medicine: Potential use in drug development, particularly in enhancing the properties of existing drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride involves its interaction with molecular targets within biological systems. The nitrogen atom within the bicyclic structure plays a crucial role in its binding affinity and activity. This compound can mimic the structure of other biologically active molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
  • Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Uniqueness

3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This configuration provides distinct physicochemical properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H22ClNO4

Molecular Weight

291.77 g/mol

IUPAC Name

3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H21NO4.ClH/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4;/h8-10H,5-7H2,1-4H3;1H

InChI Key

QGTMWMXAYKPRDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC.Cl

Origin of Product

United States

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